molecular formula C19H29BN2O3 B2730282 N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 2246754-80-1

N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No. B2730282
CAS RN: 2246754-80-1
M. Wt: 344.26
InChI Key: ZNORGKKRQHXHPF-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative with a boronic ester and a phenyl group attached. Piperidine is a common motif in many pharmaceuticals and the boronic ester could potentially be used in various chemical reactions .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a phenyl group and a boronic ester attached. The boronic ester, characterized by a boron atom connected to two oxygen atoms, is particularly interesting as it is often used in Suzuki coupling reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing boronic esters are often used in Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Piperidine derivatives are often basic due to the presence of the nitrogen atom. The boronic ester could potentially make the compound susceptible to hydrolysis .

Scientific Research Applications

Organic Synthesis and Boron Chemistry

Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols and participate in asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives function as enzyme inhibitors and specific ligand drugs. The compound may contribute to these applications due to its borate and sulfonamide groups .

Fluorescent Probes and Sensing Applications

Boronic acid compounds are valuable as fluorescent probes. They can identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. The compound’s unique structure could potentially enhance its utility as a fluorescent probe in various sensing applications .

Drug Delivery Systems

Boronic ester bonds are widely used in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Potential applications include loading anticancer drugs, insulin, and genes. The compound’s borate linkages may contribute to the development of such drug carriers .

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Density functional theory (DFT) calculations reveal the molecular electrostatic potential and frontier molecular orbitals of the title compound. These insights help clarify its physical and chemical properties. Notably, the calculated substantial energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates high chemical stability .

Nucleophilic Attack Sites

The negative charges concentrate around specific atoms (O4 and O5) in the sulfonamide group of the compound. This structural feature suggests potential nucleophilic attack sites, which could be relevant in various chemical reactions .

Crystallography and Conformational Analyses

The compound’s crystal structure has been characterized using techniques such as NMR, IR, MS, and single crystal X-ray diffraction. Comparing experimental and DFT-calculated values confirms the consistency of the obtained crystal structures. Researchers have also explored its conformational properties .

Future Directions

The presence of the boronic ester in this compound suggests it could be used in various chemical reactions, such as Suzuki coupling . This could be a potential area for future research.

properties

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)9-10-16(14)21-17(23)22-11-7-6-8-12-22/h9-10,13H,6-8,11-12H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNORGKKRQHXHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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